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Compound of Interest

Compound Name:
5-bromo-4,4-dimethylpentanoic

acid

CAS No.: 2680533-78-0

Cat. No.: B6193162

Get Quote

Introduction & Chemical Context
5-Bromo-4,4-dimethylpentanoic acid (CAS: 2680533-78-0) [1] is a highly specialized

aliphatic building block increasingly utilized in advanced pharmaceutical synthesis. The

structural architecture of this molecule is defined by three critical features: a terminal carboxylic

acid, a terminal primary bromide, and a strategically positioned gem-dimethyl group at the C4

position.

In rational drug design, the incorporation of a gem-dimethyl moiety is a proven bioisosteric

strategy. By introducing steric bulk, it shields adjacent carbon centers from cytochrome P450-

mediated oxidation and effectively blocks the β -oxidation of the carboxylic acid side chain,

thereby drastically improving the metabolic stability of the final drug candidate [2]. Furthermore,

the gem-dimethyl group induces the Thorpe-Ingold effect (angle compression), which

thermodynamically favors downstream intramolecular cyclizations [3]. The terminal bromine

serves as a versatile electrophilic handle for cross-coupling or nucleophilic substitution.
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Because this molecule is an un-conjugated, halogenated aliphatic chain, standard UV-based

analytical methods are insufficient. This application note details a self-validating, multi-modal

analytical workflow designed to rigorously confirm the purity, molecular weight, and structural

connectivity of 5-bromo-4,4-dimethylpentanoic acid.

Analytical Strategy & Workflow
To establish a self-validating system, the analytical workflow relies on orthogonal techniques.

Purity is established via universal detection (HPLC-CAD), molecular mass and halogen

presence are confirmed via isotopic signature (LC-MS), and atomic connectivity is mapped via

nuclear magnetic resonance (NMR) and vibrational spectroscopy (FTIR).
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Figure 1: Orthogonal analytical workflow for the characterization of 5-bromo-4,4-
dimethylpentanoic acid.

Experimental Protocols & Mechanistic Causality
Purity Assessment: HPLC with Charged Aerosol
Detection (CAD)
Causality: Aliphatic carboxylic acids lack a conjugated π -system. Relying on High-

Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) at low wavelengths

(e.g., 210 nm) often results in severe baseline drift and poor sensitivity due to solvent

absorbance. Charged Aerosol Detection (CAD) measures the charge transferred to analyte

particles after nebulization, providing a uniform, mass-dependent response independent of the

molecule's optical properties.

Protocol:

Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of Methanol/Water (50:50,

v/v).

Column: C18 Reverse Phase (e.g., 100 x 2.1 mm, 1.7 µm particle size).

Mobile Phase:

Solvent A: 0.1% Formic acid in Water.

Solvent B: 0.1% Formic acid in Acetonitrile.

Gradient: 5% B to 95% B over 10 minutes.

Flow Rate: 0.4 mL/min.

Detector Settings: CAD evaporator temperature set to 35°C; data collection rate at 10 Hz.

Mass Spectrometry: LC-MS (ESI Negative Mode)
Causality: The carboxylic acid moiety readily donates a proton, making Electrospray Ionization

in negative mode (ESI-) the optimal choice, yielding an [M−H]− pseudo-molecular ion. The
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presence of the bromine atom provides a built-in validation mechanism: Bromine naturally

exists as two stable isotopes, 79 Br and 81 Br, in a nearly 1:1 ratio. The mass spectrum must

exhibit a characteristic doublet separated by 2 Da, confirming the halogen's retention.

Protocol:

Ionization Source: ESI negative mode.

Capillary Voltage: 2.5 kV.

Desolvation Temperature: 350°C.

Mass Range:m/z 100 to 500.

Expected Outcome: The exact mass of C7​H13​BrO2​is 208.01. The ESI- spectrum will show

peaks at m/z 207.0 [M(79Br)−H]− and 209.0 [M(81Br)−H]− in a 1:1 intensity ratio.

Structural Elucidation: 1 H and 13 C NMR Spectroscopy
Causality: The gem-dimethyl group at C4 acts as an insulating quaternary center. This prevents

spin-spin coupling ( J -coupling) between the protons on C3 and C5. Consequently, the NMR

spectrum of this molecule is highly diagnostic: the -CH 2​-Br protons and the gem-dimethyl

protons will appear as sharp singlets, while the C2 and C3 methylene protons will couple to

each other, appearing as clean triplets.

Protocol:

Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of CDCl 3​(containing 0.03%

v/v TMS as an internal standard).

Acquisition ( 1 H NMR): 400 MHz, 16 scans, relaxation delay (D1) of 2 seconds.

Acquisition ( 13 C NMR): 100 MHz, 512 scans, complete proton decoupling.

Functional Group Verification: FTIR Spectroscopy
Causality: Fourier Transform Infrared (FTIR) spectroscopy orthogonally validates the functional

groups identified by NMR. The hydrogen-bonded carboxylic acid dimer will present a massive,
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broad O-H stretch, while the heavy bromine atom will produce a low-frequency stretching

vibration in the fingerprint region.

Protocol:

Method: Attenuated Total Reflectance (ATR) using a diamond crystal.

Parameters: 32 scans, resolution of 4 cm −1 , range 4000–400 cm −1 .

Background: Collect an ambient air background prior to sample application.

Quantitative Data Summaries
Table 1: 1 H and 13 C NMR Peak Assignments
Solvent: CDCl 3​. Chemical shifts ( δ ) in ppm.

Position Group
1 H Shift ( δ ,
ppm)

Multiplicity &
Integration

13 C Shift ( δ ,
ppm)

C1 -COOH ~11.0 Broad singlet, 1H ~180.5

C2 -CH 2​- 2.35
Triplet ( J≈7.5

Hz), 2H
29.2

C3 -CH 2​- 1.65
Triplet ( J≈7.5

Hz), 2H
36.8

C4 -C(CH 3​) 2​- - - 34.5

C5 -CH 2​-Br 3.35 Singlet, 2H 45.1

C6, C7 -CH 3​(gem) 1.05 Singlet, 6H 25.4

Table 2: Diagnostic FTIR Band Assignments
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Wavenumber (cm
−1 )

Intensity Vibrational Mode
Structural
Implication

2500 – 3300 Strong, Broad O-H stretch
Hydrogen-bonded

carboxylic acid dimer.

1705 – 1715 Strong, Sharp C=O stretch
Aliphatic carboxylic

acid carbonyl.

2850 – 2960 Medium C-H stretch

Aliphatic backbone

and gem-dimethyl

groups.

1365 & 1385 Medium C-H bend (doublet)

Characteristic

"umbrella"

deformation of gem-

dimethyl.

550 – 650 Medium C-Br stretch
Terminal primary alkyl

bromide.

Table 3: LC-MS (ESI-) Fragmentation & Isotopic
Signature

m/z Observed
Relative
Abundance

Ion Assignment Diagnostic Value

207.0 100% [M(79Br)−H]−

Confirms molecular

weight with light

Bromine isotope.

209.0 ~98% [M(81Br)−H]−

Confirms molecular

weight with heavy

Bromine isotope.

127.1 Variable [M−H−HBr]−

Loss of HBr (80 Da),

confirming the leaving

group.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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